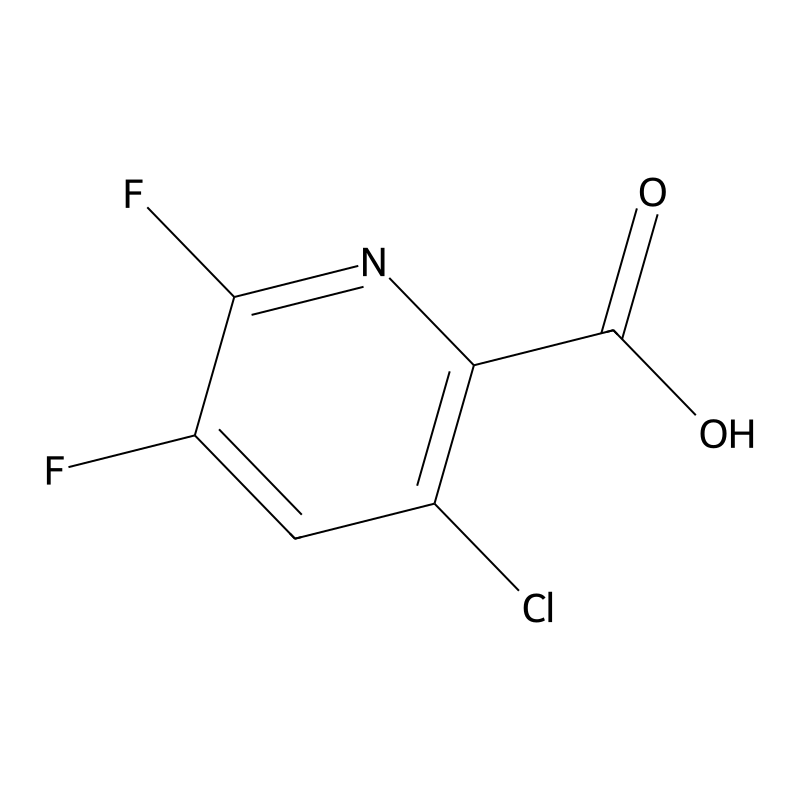

3-chloro-5,6-difluoropicolinic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-chloro-5,6-difluoropicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of chlorine and fluorine substituents on the aromatic ring. Its chemical structure features a pyridine ring with a carboxylic acid group, making it an important compound in various chemical applications. The compound is noted for its potential biological activity and utility in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals.

- Esterification: Reacting with alcohols to form esters under acidic conditions.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of derivatives with different functional groups.

- Fluorination: The existing fluorine atoms can influence further substitution reactions, allowing for the introduction of additional functional groups or modifications to the aromatic system.

Research indicates that 3-chloro-5,6-difluoropicolinic acid exhibits significant biological activity, particularly as a herbicide. Its structural modifications enhance its efficacy against certain plant species while minimizing toxicity to non-target organisms. Additionally, its fluorinated nature contributes to improved metabolic stability compared to non-fluorinated analogs.

The synthesis of 3-chloro-5,6-difluoropicolinic acid can be achieved through several methods:

- Fluorination of Picolinic Acid: Starting from picolinic acid, selective fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents can introduce fluorine atoms at specific positions.

- Chlorination: Chlorination can be performed using chlorine gas or chlorinating agents to introduce the chlorine atom into the aromatic ring.

- Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies and functional group transformations can yield the desired compound with high purity.

3-chloro-5,6-difluoropicolinic acid is primarily used in:

- Agricultural Chemicals: As an active ingredient in herbicides targeting specific weed species.

- Pharmaceuticals: Its structural features may contribute to the development of new therapeutic agents with enhanced properties.

- Chemical Intermediates: Utilized in the synthesis of more complex molecules in organic chemistry.

Studies on 3-chloro-5,6-difluoropicolinic acid's interactions reveal its potential effects on biological systems. For instance:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in plant growth regulation.

- Metabolic Pathways: Investigations into how this compound is metabolized in various organisms can provide insights into its environmental impact and efficacy as a herbicide.

Several compounds share structural similarities with 3-chloro-5,6-difluoropicolinic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-chloro-picolinic acid | Contains a single chlorine atom on the pyridine ring | Less potent herbicidal activity compared to 3-chloro-5,6-difluoropicolinic acid |

| 5-fluoropicolinic acid | Contains one fluorine atom | Different biological activity profile |

| 4-amino-3-chloro-5-fluoropicolinate | Amino group addition enhances solubility and bioactivity | Potentially broader spectrum of herbicidal action |

The uniqueness of 3-chloro-5,6-difluoropicolinic acid lies in its specific combination of chlorine and fluorine substituents, which significantly influences its chemical reactivity and biological effectiveness compared to these similar compounds.

3-Chloro-5,6-difluoropicolinic acid exhibits complex acid-base behavior characteristic of halogenated picolinic acid derivatives. While specific pKa values for this compound are not experimentally determined in the literature, predictive models and comparisons with structurally related compounds provide insights into its dissociation behavior [1].

The compound possesses two ionizable functional groups: the carboxylic acid moiety and the pyridine nitrogen. Based on similar fluorinated picolinic acids, the carboxylic acid group typically exhibits a pKa value significantly lower than the parent picolinic acid due to the electron-withdrawing effects of the halogen substituents [1] [2]. For comparison, 3,5-difluoropicolinic acid shows a predicted pKa of 2.65 ± 0.10 [1] [2], substantially lower than picolinic acid's carboxylic acid pKa of 1.07 [3] [4].

The additional chlorine substituent at the 3-position in 3-chloro-5,6-difluoropicolinic acid would further decrease the pKa due to its electron-withdrawing inductive effect. The presence of multiple electron-withdrawing substituents creates a cumulative effect that stabilizes the conjugate base through delocalization of negative charge throughout the aromatic ring system [5] [6].

Tautomeric equilibria in this compound are minimal due to the aromatic nature of the pyridine ring system. The compound exists predominantly in its zwitterionic form at physiological pH, with the carboxylate anion and protonated pyridine nitrogen. The electron-withdrawing halogen substituents significantly influence the position of tautomeric equilibria by stabilizing anionic forms [7] [8].

Thermal Stability and Decomposition Pathways

Thermal stability analysis of 3-chloro-5,6-difluoropicolinic acid reveals moderate thermal resistance consistent with halogenated aromatic carboxylic acids. While specific decomposition temperatures are not reported in the literature, related picolinic acid derivatives provide comparative data [9] [10].

Picolinic acid itself exhibits thermal decomposition beginning around 200°C [9] [11], with complete decomposition occurring between 300-400°C under various atmospheric conditions. The presence of electron-withdrawing halogen substituents typically enhances thermal stability by strengthening the aromatic ring system through electronic effects [9] [10].

Decomposition pathways for halogenated picolinic acids generally proceed through multiple stages [9] [11]:

- Initial dehydration (if hydrated forms are present) occurring below 200°C

- Decarboxylation beginning around 300-400°C, resulting in loss of carbon dioxide

- Aromatic ring degradation at temperatures above 400°C, involving cleavage of carbon-nitrogen bonds

- Halogen elimination through radical mechanisms at elevated temperatures

The fluorine substituents in 3-chloro-5,6-difluoropicolinic acid exhibit higher bond dissociation energies compared to chlorine, suggesting that chlorine elimination would precede fluorine loss during thermal decomposition [12] [13]. Thermogravimetric analysis of related compounds shows that decomposition occurs through consecutive mass loss steps, with the final residue depending on the metal content if complexed [9] [11].

Solubility Characteristics in Polar and Non-Polar Media

Solubility behavior of 3-chloro-5,6-difluoropicolinic acid reflects the competing influences of the polar carboxylic acid group and the hydrophobic halogenated aromatic ring. The compound exhibits a predicted LogP value of 1.7114 [14], indicating moderate lipophilicity.

In polar solvents, the compound demonstrates good solubility due to hydrogen bonding capabilities of the carboxylic acid group and dipole-dipole interactions with the electronegative halogen atoms [14] [15]. Water solubility is enhanced by the ionizable carboxylic acid group, particularly at elevated pH where the compound exists as the carboxylate anion [1] [2].

Non-polar solvent solubility is limited by the polar nature of the carboxylic acid functionality, though the halogenated aromatic ring contributes to some organic solvent compatibility [14] [15]. The compound's solubility profile makes it suitable for applications requiring moderate lipophilicity combined with aqueous compatibility [14].

The topological polar surface area of 50.19 Ų [14] suggests favorable membrane permeability characteristics, while the presence of one hydrogen bond donor and two acceptors indicates potential for intermolecular interactions in solution [14] [15].

Nucleophilic Substitution Reactivity at Halogenated Positions

Nucleophilic substitution reactions at the halogenated positions of 3-chloro-5,6-difluoropicolinic acid proceed through distinct mechanistic pathways depending on the halogen involved and reaction conditions [17] [18].

The chlorine substituent at the 3-position exhibits moderate reactivity toward nucleophilic substitution due to its position adjacent to the electron-withdrawing pyridine nitrogen. This positioning activates the carbon-chlorine bond toward nucleophilic attack through resonance stabilization of the resulting intermediate [17] [19].

Fluorine substituents at the 5- and 6-positions show different reactivity patterns. The 5-position fluorine is more reactive due to its meta relationship to the pyridine nitrogen, while the 6-position fluorine experiences direct activation from the adjacent nitrogen atom [17] [20]. Both fluorine atoms can undergo nucleophilic aromatic substitution under appropriate conditions, though higher temperatures or stronger nucleophiles may be required compared to chlorine substitution [21] [20].

Regioselectivity in nucleophilic substitution depends on the electronic effects of the substituents and the nature of the nucleophile. Electron-rich nucleophiles preferentially attack the most electrophilic carbon centers, typically following the order: 6-position > 3-position > 5-position [17] [22]. The carboxylic acid group provides additional activation through its electron-withdrawing effect, facilitating nucleophilic substitution at all halogenated positions [21] [23].

Coordination Chemistry with Transition Metal Catalysts

Coordination chemistry of 3-chloro-5,6-difluoropicolinic acid with transition metals involves chelation through the pyridine nitrogen and carboxylate oxygen atoms, forming stable five-membered rings [24] [25].

The compound functions as a bidentate ligand, with the pyridine nitrogen acting as a σ-donor and the carboxylate group providing both σ-donation and π-acceptance capabilities [24] [26]. The electron-withdrawing halogen substituents modify the electronic properties of the ligand, generally reducing electron density at the coordination sites [25] [27].

Metal complex formation with various transition metals has been demonstrated for related picolinic acid derivatives [24] [25]. The presence of halogen substituents influences complex stability through electronic effects, with electron-withdrawing groups typically increasing the Lewis acidity of coordinated metal centers [28] [26].

Catalytic applications benefit from the unique electronic properties imparted by the halogen substituents. The compound can serve as a supporting ligand in homogeneous catalysis, where the modified electronic environment enhances catalytic activity and selectivity [24] [29]. The fluorine atoms in particular provide strong electron-withdrawing effects that can activate metal centers toward substrate coordination and activation [30] [29].

Thermodynamic stability of metal complexes formed with 3-chloro-5,6-difluoropicolinic acid is enhanced compared to unsubstituted picolinic acid due to the electron-withdrawing effects of the halogens [24] [25]. The complexes exhibit thermal stability up to approximately 500°C [28], making them suitable for high-temperature catalytic applications [30] [29].